molecular formula C16H18N6O B7003883 N-[2-(6-aminopurin-9-yl)ethyl]-3,4-dimethylbenzamide

N-[2-(6-aminopurin-9-yl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B7003883
M. Wt: 310.35 g/mol
InChI Key: ASMZRLOVFQNTRW-UHFFFAOYSA-N
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Description

N-[2-(6-aminopurin-9-yl)ethyl]-3,4-dimethylbenzamide is a compound that incorporates both a purine base and a benzamide structure The purine base, specifically 6-aminopurine, is a derivative of adenine, a fundamental component of nucleic acids

Properties

IUPAC Name

N-[2-(6-aminopurin-9-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-10-3-4-12(7-11(10)2)16(23)18-5-6-22-9-21-13-14(17)19-8-20-15(13)22/h3-4,7-9H,5-6H2,1-2H3,(H,18,23)(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMZRLOVFQNTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=NC3=C(N=CN=C32)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-aminopurin-9-yl)ethyl]-3,4-dimethylbenzamide typically involves the following steps:

    Formation of the Purine Derivative: The initial step involves the synthesis of a 6-aminopurine derivative. This can be achieved through the reaction of adenine with appropriate alkylating agents.

    Coupling with Benzamide: The next step involves coupling the purine derivative with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-aminopurin-9-yl)ethyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzamide or purine moiety.

    Reduction: Reduced forms of the compound, potentially altering the purine base or benzamide structure.

    Substitution: Substituted purine derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-[2-(6-aminopurin-9-yl)ethyl]-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(6-aminopurin-9-yl)ethyl]-3,4-dimethylbenzamide involves its interaction with biological macromolecules. The purine base can mimic natural nucleotides, allowing the compound to bind to nucleic acids or enzymes involved in nucleotide metabolism. This binding can inhibit the function of these macromolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-aminopurine derivatives: Compounds like 6-aminopurine-9-carboxylic acid methyl ester and 6-aminopurine-9-propanoic acid.

    Benzamide derivatives: Compounds such as N-benzyladenine and N6-carbamoylmethyladenine.

Uniqueness

N-[2-(6-aminopurin-9-yl)ethyl]-3,4-dimethylbenzamide is unique due to its combined structure of a purine base and a benzamide moiety. This dual functionality allows it to interact with a broader range of biological targets compared to compounds with only one of these functional groups.

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